molecular formula C12H23N3 B6320437 1-Nonyl-1H-pyrazol-3-amine CAS No. 1183756-23-1

1-Nonyl-1H-pyrazol-3-amine

Cat. No.: B6320437
CAS No.: 1183756-23-1
M. Wt: 209.33 g/mol
InChI Key: UUHPYLPYKQQDNY-UHFFFAOYSA-N
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Description

1-Nonyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C12H23N3. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The nonyl group attached to the pyrazole ring enhances its hydrophobic properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonyl-1H-pyrazol-3-amine typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines. This method is efficient and straightforward, often carried out under mild conditions . Another common approach is the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Nonyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 1-Nonyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand for receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with proteins involved in signal transduction pathways . The presence of the nonyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nonyl-1H-pyrazol-3-amine is unique due to its nonyl group, which imparts distinct hydrophobic properties and enhances its interaction with hydrophobic pockets in proteins. This makes it a valuable compound in medicinal chemistry and drug design .

Properties

IUPAC Name

1-nonylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-2-3-4-5-6-7-8-10-15-11-9-12(13)14-15/h9,11H,2-8,10H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPYLPYKQQDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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